1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to an oxadiazole ring, which is further connected to an ethan-1-amine moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent h(+),k(+)-atpase inhibitory activity . The H(+),K(+)-ATPase enzyme, also known as the proton pump, is primarily responsible for the final step in the production of gastric acid in the stomach’s parietal cells.
Biochemical Pathways
The compound likely affects the biochemical pathway involving the H(+),K(+)-ATPase enzyme. This enzyme is crucial in the gastric acid secretion pathway in the stomach’s parietal cells. By inhibiting this enzyme, the compound could disrupt this pathway, leading to decreased gastric acid secretion .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in gastric acid production due to the inhibition of the H(+),K(+)-ATPase enzyme . This could potentially alleviate conditions associated with excess gastric acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the 2-Fluorophenyl Group: The starting material is often a 2-fluorophenyl derivative, which undergoes further reactions to introduce the oxadiazole ring.
Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions, often involving hydrazine derivatives and carboxylic acids or their derivatives.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and other advanced techniques may be employed to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using various nucleophiles.
Cyclization: Cyclization reactions are crucial in forming the oxadiazole ring, often involving intramolecular reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or halides
Cyclization: Hydrazine derivatives, carboxylic acids, or their derivatives
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound
Reduction products: Reduced forms of the compound
Substitution products: Substituted derivatives at the fluorophenyl group
Cyclization products: Oxadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
Biology: It can be employed in biological studies to understand the effects of fluorophenyl groups on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Vonoprazan fumarate
Uniqueness: 1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is unique due to its specific structural features, such as the oxadiazole ring and the fluorophenyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11;/h2-6H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJDFEJPPOUGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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